molecular formula C10H13NO2S3 B160542 N-[Bis(methylthio)methylene]-p-toluenesulfonamide CAS No. 2651-15-2

N-[Bis(methylthio)methylene]-p-toluenesulfonamide

Cat. No.: B160542
CAS No.: 2651-15-2
M. Wt: 275.4 g/mol
InChI Key: OWIPGZGAUSIOAX-UHFFFAOYSA-N
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Description

N-[Bis(methylthio)methylene]-p-toluenesulfonamide is an organic compound with the chemical formula C10H13NO2S3. It is known for its applications in various chemical reactions and research fields due to its unique structural properties. The compound is characterized by the presence of a toluenesulfonamide group attached to a bis(methylthio)methylene moiety, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(methylthio)methylene]-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with bis(methylthio)methylene reagents under controlled conditions. One common method includes the condensation reaction where p-toluenesulfonamide is treated with bis(methylthio)methylene chloride in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

N-[Bis(methylthio)methylene]-p-toluenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[Bis(methylthio)methylene]-p-toluenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Bis(methylthio)methylene]-p-toluenesulfonamide involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The bis(methylthio)methylene moiety is known to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity. This interaction can result in the inhibition or activation of various cellular processes, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[Bis(methylthio)methylene]-N-tosylamine
  • N-[Bis(methylthio)methylene]glycine methyl ester
  • N-[Bis(methylthio)methylene]aniline

Uniqueness

N-[Bis(methylthio)methylene]-p-toluenesulfonamide stands out due to its unique combination of the toluenesulfonamide group and the bis(methylthio)methylene moiety. This structural feature imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations. Compared to similar compounds, it offers enhanced selectivity and efficiency in certain reactions, particularly in the synthesis of heterocyclic compounds .

Properties

IUPAC Name

N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S3/c1-8-4-6-9(7-5-8)16(12,13)11-10(14-2)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIPGZGAUSIOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312817
Record name Dimethyl (4-methylbenzene-1-sulfonyl)carbonodithioimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2651-15-2
Record name 2651-15-2
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Record name Dimethyl (4-methylbenzene-1-sulfonyl)carbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide
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Q & A

Q1: What is the structural formula and molecular weight of N-[Bis(methylthio)methylene]-p-toluenesulfonamide?

A: this compound is represented by the molecular formula C10H13NO2S3 and has a molecular weight of 275.41 g/mol. []

Q2: What are the main synthetic applications of this compound?

A: this compound serves as a versatile reagent in organic synthesis. Its reactivity with various nucleophiles allows for the creation of medicinally relevant guanidine derivatives. Additionally, it acts as a precursor in the synthesis of diverse heterocyclic compounds. [] For instance, it reacts with active methylene compounds like malononitrile and cyanoacetamide to yield 3-methylthio-3-p-toluenesulfonylaminopropenenitrile derivatives, which are further utilized to synthesize 3,5-diaminopyrazole derivatives, ultimately leading to 3-aminopyrazolo[3,4-d]pyrimidine derivatives. []

Q3: Can you provide an example of this compound's use in heterocyclic synthesis?

A: this compound plays a crucial role in a novel synthetic route for imidazo[1,2-a]pyridine and imidazo[2,1-a]isoquinoline derivatives. This involves reacting it with pyridinium or isoquinolinium salts to generate stabilized pyridinium N-ylides or isoquinolinium N-ylides. These ylides then undergo 1,5-dipolar cyclization reactions, ultimately forming the targeted imidazo[1,2-a]pyridine and imidazo[2,1-a]isoquinoline structures. []

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